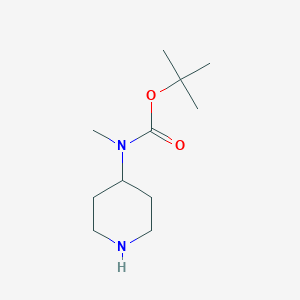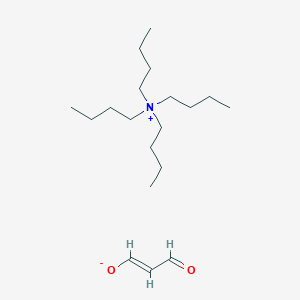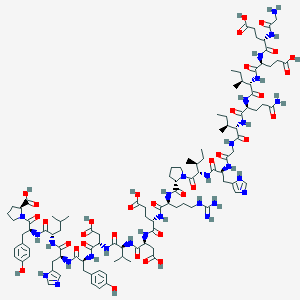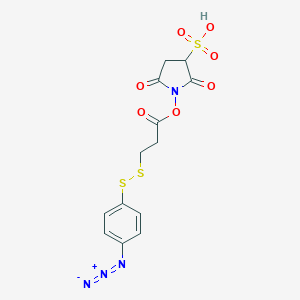
2-(1-Ethoxycarbonyl-1-ethyl)-3-oxo-5,6-di(paramethoxyphenyl)-as-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Gamma-Amino-Beta-Hydroxybuttersäure kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Gamma-Chlor-Beta-Hydroxybuttersäureester mit Ammoniak, gefolgt von einer Hydrolyse . Diese Methode ist bekannt für ihre hohe Ausbeute und Reinheit. Industrielle Produktionsmethoden umfassen häufig die mikrobielle Biosynthese unter Verwendung von Stämmen wie Milchsäurebakterien, Escherichia coli und Corynebacterium glutamicum . Diese Methoden konzentrieren sich auf die Optimierung von Fermentationsfaktoren und die Modifizierung von Stoffwechselwegen, um die Produktionseffizienz zu verbessern .
Analyse Chemischer Reaktionen
Gamma-Amino-Beta-Hydroxybuttersäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Hydroxylgruppe in eine Carbonylgruppe umwandeln.
Reduktion: Die Carbonylgruppe kann zurück zu einer Hydroxylgruppe reduziert werden.
Substitution: Die Aminogruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Gamma-Amino-Beta-Hydroxybuttersäure hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener chemischer Verbindungen verwendet.
Biologie: Es spielt eine Rolle bei der Untersuchung von Neurotransmitterfunktionen und Stoffwechselwegen.
Medizin: Es wird hauptsächlich als Antikonvulsivum zur Behandlung von Epilepsie eingesetzt.
5. Wirkmechanismus
Gamma-Amino-Beta-Hydroxybuttersäure entfaltet seine Wirkung, indem es als Agonist an Gamma-Aminobuttersäure-Rezeptoren wirkt. Es hat zwei Stereoisomere, die jeweils unterschiedliche Selektivität und Potenz an diesen Rezeptoren zeigen. Insbesondere ist das ®-Isomer ein Agonist mittlerer Potenz des Gamma-Aminobuttersäure-B-Rezeptors, während das (S)-Isomer ein partieller Agonist des Gamma-Aminobuttersäure-B-Rezeptors und ein Agonist des Gamma-Aminobuttersäure-A-Rezeptors ist . Die Fähigkeit dieser Verbindung, die Blut-Hirn-Schranke zu überwinden, verstärkt ihre inhibitorischen Wirkungen auf das zentrale Nervensystem .
Wirkmechanismus
Gamma-amino-beta-hydroxybutyric acid exerts its effects by acting as an agonist at gamma-aminobutyric acid receptors. It has two stereoisomers, each showing different selectivity and potency at these receptors. Specifically, the ®-isomer is a moderate-potency agonist of the gamma-aminobutyric acid B receptor, while the (S)-isomer is a partial agonist of the gamma-aminobutyric acid B receptor and an agonist of the gamma-aminobutyric acid A receptor . This compound’s ability to cross the blood-brain barrier enhances its inhibitory effects on the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Gamma-Amino-Beta-Hydroxybuttersäure ist strukturell ähnlich zu mehreren anderen Verbindungen, darunter:
Gamma-Aminobuttersäure: Ein primärer inhibitorischer Neurotransmitter im zentralen Nervensystem.
Gamma-Hydroxybuttersäure: Eine Verbindung mit sedativen und euphorisierenden Wirkungen, die bei der Behandlung von Narkolepsie und Alkoholentzug eingesetzt wird.
Phenibut: Ein Derivat von Gamma-Aminobuttersäure mit anxiolytischen und nootropen Wirkungen.
Baclofen: Ein Gamma-Aminobuttersäure-Derivat, das als Muskelrelaxans eingesetzt wird.
Pregabalin: Ein Gamma-Aminobuttersäure-Analogon, das zur Behandlung von neuropathischen Schmerzen und Epilepsie eingesetzt wird.
Gamma-Amino-Beta-Hydroxybuttersäure ist aufgrund seiner dualen Wirkung auf sowohl Gamma-Aminobuttersäure-A- als auch -B-Rezeptoren eine vielseitige Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen .
Eigenschaften
CAS-Nummer |
108734-80-1 |
|---|---|
Molekularformel |
C22H23N3O5 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
ethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanoate |
InChI |
InChI=1S/C22H23N3O5/c1-5-30-21(26)14(2)25-22(27)23-19(15-6-10-17(28-3)11-7-15)20(24-25)16-8-12-18(29-4)13-9-16/h6-14H,5H2,1-4H3 |
InChI-Schlüssel |
IDHLTDILBLXCDR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Synonyme |
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methoxyphenyl)-alpha-methy l-3-oxo-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)





![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
